

Technical Guide: Solubility Profiling of 2,2'-Dimethyl-4'-methoxypropiophenone

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Compound of Interest

Compound Name: 2,2'-Dimethyl-4'-methoxypropiophenone

Cat. No.: B7940137

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Executive Summary

2,2'-Dimethyl-4'-methoxypropiophenone (CAS: 2040-26-8), more formally known as 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one or p-Methoxypivalophenone, is a lipophilic aromatic ketone used primarily as a photoinitiator intermediate and a building block in pharmaceutical synthesis (e.g., antiviral and CNS agents).[1][2]

Understanding its solubility landscape is critical for:

- **Reaction Optimization:** Selecting the correct medium for Friedel-Crafts acylation and subsequent derivatizations.
- **Purification:** Designing crystallization protocols to remove unreacted anisole or aluminum salts.
- **Formulation:** Developing stable precursor solutions for drug delivery systems.

This guide provides a derived solubility profile based on Hansen Solubility Parameters (HSP) and outlines a self-validating experimental protocol to determine precise saturation limits in your specific matrix.

Chemical Identity & Physicochemical Basis[1][3][4][5][6][7][8][9][10]

Before assessing solubility, we must define the solute's interaction potential. The molecule features a lipophilic tert-butyl group and a methoxy-substituted aromatic ring, creating a distinct polarity profile.

Property	Value / Description	Implication for Solubility
IUPAC Name	1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one	Defines structural connectivity.
Common Name	4'-Methoxypivalophenone	"Pivaloyl" indicates steric bulk (t-Bu).
CAS Number	2040-26-8	Unique identifier for database verification.
Molecular Weight	192.25 g/mol	Moderate size; kinetics will be diffusion-limited.
LogP (Predicted)	~3.1 (Lipophilic)	Insoluble in water; highly soluble in organic solvents.
H-Bond Donors	0	Cannot donate protons; relies on solvent interaction.
H-Bond Acceptors	2 (Ketone, Ether)	Accepts H-bonds from Alcohols/Water.

Structural Visualization

The following diagram illustrates the core connectivity and functional groups governing solvent interaction.

Fig 1. Functional segmentation of 4'-Methoxypivalophenone determining solubility.



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Solubility Thermodynamics: The Hansen Model

Since empirical data for this specific intermediate is often proprietary, we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The solubility of 4'-Methoxypivalophenone is governed by three interaction forces:

- (Dispersion): High interaction due to the aromatic ring and alkyl chain.
- (Polarity): Moderate interaction driven by the ketone dipole.
- (Hydrogen Bonding): Low interaction (acceptor only).

Predicted Solvent Compatibility Matrix

Green = High Solubility (>100 mg/mL) | Yellow = Moderate | Red = Insoluble

Solvent Class	Representative Solvent	Predicted Solubility	Mechanism
Chlorinated	Dichloromethane (DCM)	High	Perfect match for dispersion and weak polarity.
Aromatic	Toluene	High	interactions with the phenyl ring.
Esters	Ethyl Acetate	High	Dipole-dipole matching with the carbonyl.
Ketones	Acetone	High	"Like dissolves like" (Carbonyl interactions).
Alcohols	Methanol / Ethanol	Moderate	Soluble, but steric bulk limits H-bond network integration.
Alkanes	Hexane / Heptane	Low/Moderate	Soluble, but polarity mismatch may cause oiling out at low temps.
Aqueous	Water	Insoluble	Hydrophobic effect dominates (LogP 3.1).

“

Scientific Insight: The tert-butyl group acts as a "solubility anchor" for non-polar solvents but creates steric hindrance that reduces the efficiency of solvation by small polar molecules like water.

”

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility (

) of **2,2'-Dimethyl-4'-methoxypropiofenone** in a target solvent at a specific temperature (e.g., 25°C).

Why this method? This is a self-validating system. By measuring the dry mass of the residue, you eliminate interferences from chromophores that might skew UV-Vis/HPLC results in early development phases.

Reagents & Equipment[6][7][11][12]

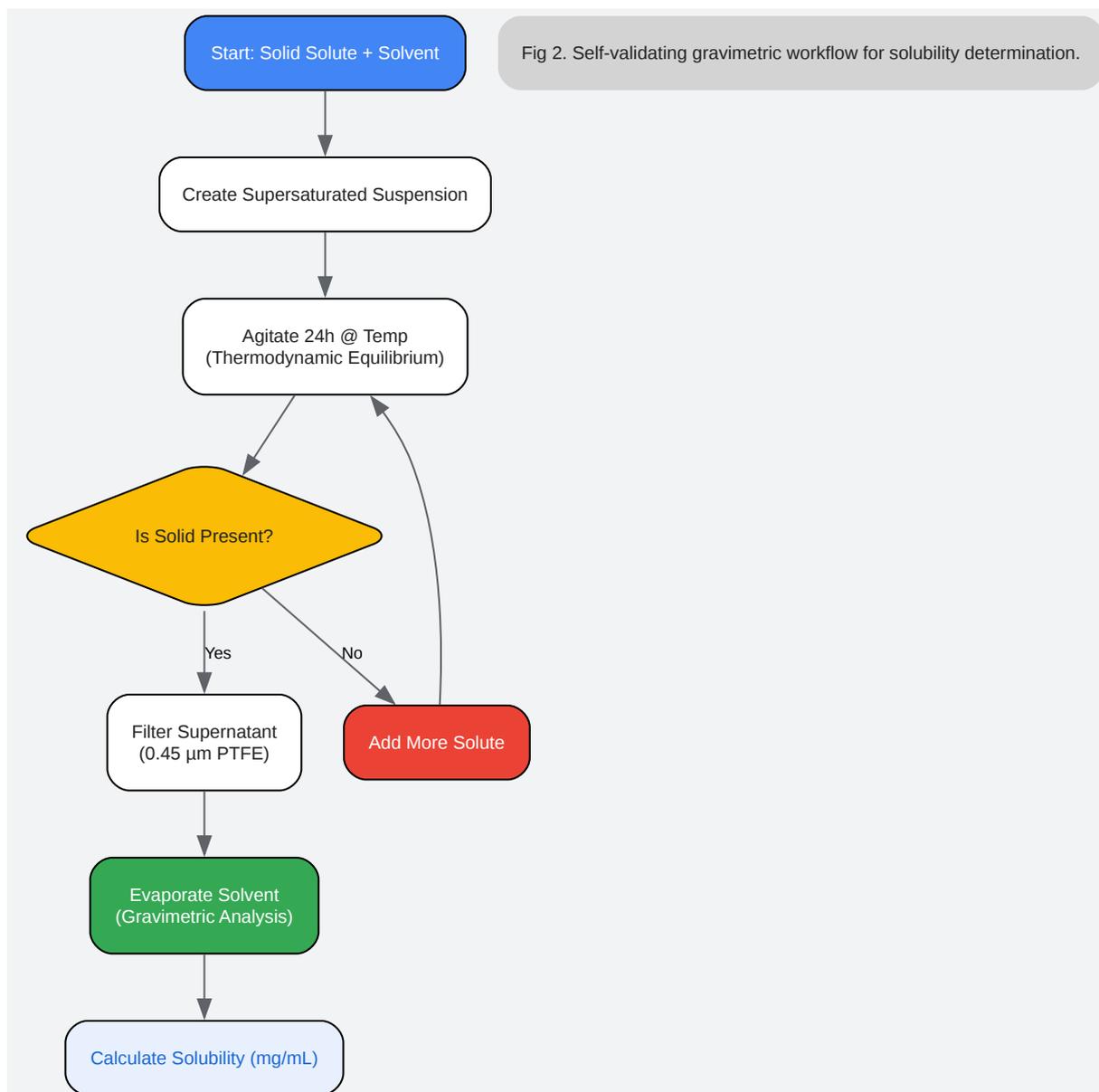
- Solute: **2,2'-Dimethyl-4'-methoxypropiofenone** (>98% purity).[3]
- Solvent: HPLC Grade (filtered).
- Equipment: Orbital shaker/Incubator, 0.45 µm PTFE syringe filters, Analytical balance (0.01 mg precision).

Step-by-Step Workflow

- Preparation of Supersaturated Solution:
 - Weigh approx. 500 mg of solute into a 10 mL glass vial.
 - Add 2.0 mL of solvent.
 - Check: If solid dissolves completely, add more solute until a visible suspension persists. This ensures thermodynamic equilibrium.
- Equilibration:
 - Seal the vial and place it in an orbital shaker at the target temperature (e.g., 25°C ± 0.5°C).
 - Agitate at 200 RPM for 24 hours.

- Validation: Stop shaking and let stand for 1 hour. Ensure solid is still present. If not, repeat Step 1.
- Sampling & Filtration:
 - Pre-weigh a clean, dry evaporation dish ().
 - Draw 1.0 mL of the supernatant using a syringe.
 - Attach a 0.45 μm PTFE filter (hydrophobic for organics) and filter the solution into the pre-weighed dish.
 - Critical: Discard the first 0.2 mL of filtrate to saturate the filter membrane (prevents adsorption loss). Collect the exact volume ().
- Gravimetric Analysis:
 - Evaporate the solvent in a vacuum oven at 40°C (or under a nitrogen stream).
 - Dry until constant weight is achieved ().
 - Calculate Mass of Solute:
.
- Calculation:

Experimental Logic Diagram



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Applications & Process Implications

A. Reaction Solvent Selection (Friedel-Crafts)

Synthesis typically involves reacting anisole with pivaloyl chloride.

- Recommended Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
- Reasoning: The product (4'-Methoxypivalophenone) is highly soluble in chlorinated solvents, keeping the reaction homogeneous. However, the aluminum chloride complex may precipitate.
- Workup: Quenching with ice/water will cause the product to oil out or precipitate if the organic volume is low, facilitating phase separation.[4]

B. Crystallization & Purification

To purify the compound from starting materials:

- Anti-Solvent Method: Dissolve in a minimum amount of warm Ethanol or Methanol, then slowly add Water (anti-solvent) or cool to 0°C.
- Evaporative Crystallization: Use Heptane/Ethyl Acetate mixtures. The tert-butyl group provides good solubility in heptane, but the methoxy group allows for tuning with ethyl acetate to crash out impurities.

References

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